molecular formula C8H10BrClN2 B6276883 5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride CAS No. 2763750-80-5

5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride

Cat. No.: B6276883
CAS No.: 2763750-80-5
M. Wt: 249.53 g/mol
InChI Key: PNTZIBLMIOMHPV-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound with the molecular formula C9H10BrNHCl It is a derivative of tetrahydroquinoxaline, where a bromine atom is substituted at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoxaline. One common method includes the reaction of 1,2,3,4-tetrahydroquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it back to its parent tetrahydroquinoxaline form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Tetrahydroquinoxaline.

    Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride involves its interaction with specific molecular targets. The bromine atom at the 5th position can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the nitrogen atom.

    1,2,3,4-Tetrahydroquinoline: Lacks the bromine substitution.

    Quinoxaline: The fully aromatic form without hydrogenation.

Uniqueness

5-Bromo-1,2,3,4-tetrahydroquinoxaline hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

2763750-80-5

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

5-bromo-1,2,3,4-tetrahydroquinoxaline;hydrochloride

InChI

InChI=1S/C8H9BrN2.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3,10-11H,4-5H2;1H

InChI Key

PNTZIBLMIOMHPV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CC=C2Br.Cl

Purity

95

Origin of Product

United States

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